REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([C:7]2[NH:13][C:12]([NH2:14])=[N:11][C:9](=O)[CH:8]=2)=[CH:3][CH:2]=1.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:9]1[CH:8]=[C:7]([C:4]2[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=2)[N:13]=[C:12]([NH2:14])[N:11]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
refluxed until solution
|
Type
|
CUSTOM
|
Details
|
(about 30 minutes)
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The solution is then cooled
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum at 45° C
|
Type
|
ADDITION
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Details
|
The resulting oil is poured into 300 ml of ice water, with vigorous stirring
|
Type
|
WASH
|
Details
|
the remaining oil washed into the aqueous mixture with additional 100 ml of water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
solids washed well with water until water
|
Type
|
WASH
|
Details
|
wash
|
Type
|
CUSTOM
|
Details
|
Dry at 60° in a vacuum oven
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1)C1=CC=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |